molecular formula C13H8ClFN2 B15333138 8-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine

8-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine

Cat. No.: B15333138
M. Wt: 246.67 g/mol
InChI Key: UVTFFDLVHHQWMX-UHFFFAOYSA-N
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Description

8-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their wide range of applications in medicinal chemistry due to their unique structural properties. The presence of both chlorine and fluorine atoms in the molecule enhances its chemical reactivity and potential biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and chlorination .

Industrial Production Methods

Industrial production methods often employ solvent-free and catalyst-free conditions to enhance the efficiency and yield of the desired product. These methods are designed to be environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions can produce various functionalized derivatives .

Scientific Research Applications

8-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential use in the treatment of diseases such as tuberculosis and cancer.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 8-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine is unique due to the specific positioning of the chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in medicinal chemistry and drug development .

Properties

Molecular Formula

C13H8ClFN2

Molecular Weight

246.67 g/mol

IUPAC Name

8-chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C13H8ClFN2/c14-11-5-2-6-17-8-12(16-13(11)17)9-3-1-4-10(15)7-9/h1-8H

InChI Key

UVTFFDLVHHQWMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CN3C=CC=C(C3=N2)Cl

Origin of Product

United States

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